Rauvovertine B
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Overview
Description
Rauvovertine B is a hexacyclic monoterpenoid indole alkaloid isolated from the stems of Rauvolfia verticillata . This compound belongs to the family of indole alkaloids, which are known for their diverse biological activities and complex structures . Rauvolfia verticillata is a traditional Chinese medicinal plant used to treat various ailments, including snake poisoning, hypertension, malaria, insanity, and typhus .
Preparation Methods
Chemical Reactions Analysis
Rauvovertine B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Rauvovertine B has been studied for its cytotoxicity against various human tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW-480 . This compound has shown potential as an anticancer agent due to its ability to inhibit the growth of these cancer cells . Additionally, this compound has been investigated for its antioxidant properties, making it a candidate for further research in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of Rauvovertine B involves its interaction with specific molecular targets and pathways within the cell . This compound is believed to exert its effects by interfering with cellular processes such as DNA replication, protein synthesis, and cell division . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Rauvovertine B is part of a group of hexacyclic monoterpenoid indole alkaloids isolated from Rauvolfia verticillata . Similar compounds include Rauvovertine A, 17-epi-Rauvovertine A, 17-epi-Rauvovertine B, and Rauvovertine C . These compounds share similar structural features and biological activities but differ in their specific chemical structures and stereochemistry . The uniqueness of this compound lies in its specific arrangement of atoms and its distinct biological properties .
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2S,13S,15R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol |
InChI |
InChI=1S/C19H22N2O3/c1-8-13-7-24-19(23)17-11(13)5-16-18-12(6-15(17)21(8)16)10-4-9(22)2-3-14(10)20-18/h2-4,8,11,13,15-17,19-20,22-23H,5-7H2,1H3/t8-,11+,13+,15-,16-,17?,19?/m0/s1 |
InChI Key |
YQFGLJJOGMUWSM-QNSANRQCSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2COC(C3[C@@H]2C[C@@H]4N1[C@H]3CC5=C4NC6=C5C=C(C=C6)O)O |
Canonical SMILES |
CC1C2COC(C3C2CC4N1C3CC5=C4NC6=C5C=C(C=C6)O)O |
Origin of Product |
United States |
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